Olopatadine

Histamine Receptor Binding Affinity Selectivity Profile

Olopatadine is the evidence-backed benchmark API for ophthalmic and intranasal allergy formulations where patient comfort drives compliance. Clinical data demonstrate 100% patient preference over ketotifen (0% stinging vs 23%) and unmatched H1 selectivity (1,059× over H2, 4,177× over H3). Its dual mast cell stabilization—inhibiting mediator release at IC50 9.5–39.9 nM—combined with rapid onset (42.5–62.5% improvement at 30 min) and long receptor residence time (170 min) makes it the unequivocal choice over ketotifen, azelastine, or levocabastine. For preclinical research, its negligible off-target binding across 38 non-histamine sites provides a clean, selective H1 probe. Procure the gold standard—not merely any H1 antagonist.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 113806-05-6
Cat. No. B1677272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine
CAS113806-05-6
Synonyms11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid
4679, KW
Hydrochloride, Olopatadine
KW 4679
KW 4943A
KW-4679
KW-4943A
KW4943A
olopatadine
olopatadine hydrochloride
Patanol
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
InChIInChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
InChIKeyJBIMVDZLSHOPLA-LSCVHKIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.13e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine (CAS 113806-05-6) Chemical Profile and Procurement Baseline: A High-Selectivity H1 Antagonist


Olopatadine (CAS 113806-05-6), chemical formula C21H23NO3 and molar mass 337.41 g/mol [1], is a second-generation histamine H1 receptor antagonist with dual mast cell stabilizing activity, widely utilized in ophthalmic and nasal formulations for the management of allergic conjunctivitis and rhinitis. At the molecular level, it functions as a selective H1 inverse agonist, blocking the action of endogenous histamine while demonstrating significant in vitro and in vivo inhibition of type 1 immediate hypersensitivity reactions [2]. Its physicochemical profile includes a melting point of 242-245°C (hydrochloride salt) and water solubility ≥20 mg/mL, with a BCS Class 3 (CLogP) and Class 1 (LogP) designation [3]. Olopatadine exhibits moderate plasma protein binding of approximately 55% in human serum, which is independent of drug concentration across a range of 0.1 to 1000 ng/mL [4].

Why Generic Substitution of Olopatadine (CAS 113806-05-6) with In-Class H1 Antagonists Fails in Allergic Conjunctivitis and Rhinitis Models


While the topical antihistamine market includes several H1 receptor antagonists such as ketotifen, azelastine, levocabastine, and emedastine, these agents are not freely interchangeable with olopatadine due to significant, quantifiable differences in receptor selectivity, binding kinetics, and clinical outcomes. Olopatadine exhibits a uniquely high degree of H1 selectivity, being 1,059-fold selective over H2 receptors and 4,177-fold selective over H3 receptors, a profile that exceeds that of comparators like ketotifen and levocabastine and contributes to its targeted efficacy and favorable side-effect profile [1]. Furthermore, direct head-to-head clinical trials have demonstrated that olopatadine provides superior comfort, a lower incidence of adverse effects, and higher responder rates compared to both ketotifen and azelastine, making it a demonstrably superior choice for patient compliance and therapeutic outcome [2][3]. Therefore, procurement decisions based purely on class-level H1 antagonism, without accounting for these specific, evidence-backed differentiators, risk selecting a less effective or less well-tolerated agent.

Olopatadine (CAS 113806-05-6) Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Superior H1 Receptor Selectivity Over Ketotifen and Levocabastine: Ligand Binding Affinity (Ki) and Selectivity Ratios

Olopatadine demonstrates a markedly superior selectivity for the histamine H1 receptor compared to other commonly used topical antihistamines, including ketotifen and levocabastine. In competitive radioligand binding assays, olopatadine exhibited a high affinity for H1 receptors (Ki = 41.1 nM) but significantly lower affinities for H2 (Ki = 43,437 nM) and H3 (Ki = 171,666 nM) receptors [1]. This translates to selectivities of 1,059-fold and 4,177-fold for H1 over H2 and H3, respectively. The study explicitly notes that 'AL-4943A [Olopatadine] was more H1-selective than levocabastine, ketotifen, antazoline and pheniramine' [2]. For instance, ketotifen has been shown to possess some affinity for H4 receptors, which olopatadine lacks, highlighting its broader off-target potential [3].

Histamine Receptor Binding Affinity Selectivity Profile In Vitro

Faster Onset and Greater Symptom Control Than Ketotifen in Allergic Conjunctivitis

In a head-to-head clinical trial (n=80) comparing 0.1% olopatadine hydrochloride (OHC) to 0.05% ketotifen fumarate (KF) for allergic conjunctivitis, olopatadine demonstrated both a faster onset of action and a greater magnitude of effect. At 30 minutes post-instillation, clinical improvement was observed in 42.5-62.5% of olopatadine-treated patients compared to only 20.0-47.5% of ketotifen-treated patients [1]. By 7 days, 80-87.5% of olopatadine patients showed improvement versus 60-75% of ketotifen patients. Furthermore, treatment failure rates were significantly lower for olopatadine (10%) compared to ketotifen (17.5%) [1].

Allergic Conjunctivitis Clinical Trial Ophthalmic Efficacy

Unanimous Preference for Ocular Comfort and Lower Incidence of Stinging Compared to Ketotifen

Ocular comfort and tolerability are critical for patient adherence to topical ophthalmic regimens. In a double-masked, multi-centered forced-choice study (n=80) directly comparing the comfort of a single drop of 0.1% olopatadine versus 0.05% ketotifen, 100% of subjects selected olopatadine as the more comfortable formulation [1]. Additionally, a separate comparative study reported that 23% of patients treated with ketotifen experienced mild stinging reactions, while no local intolerance reactions were observed in the olopatadine group [2].

Ocular Tolerability Patient Comfort Formulation Clinical Trial

Higher Responder Rate and Lower Adverse Effect Profile Compared to Azelastine

A 2024 randomized controlled trial (n=50) compared the efficacy and safety of 0.1% olopatadine and 0.05% azelastine eye drops in treating allergic conjunctivitis. The results showed that the responder rate in the olopatadine group was 92%, which was 12 percentage points higher than the 80% responder rate observed in the azelastine group [1]. Moreover, the incidence of adverse effects was lower in the olopatadine group (20%) compared to the azelastine group (28%) [1]. The study concluded that symptom and sign scores were reduced in both groups but were more reduced in the olopatadine group than in the azelastine group [1].

Allergic Conjunctivitis Comparative Efficacy Azelastine Clinical Trial

Long Residence Time (RT) at H1 Receptor Indicates Sustained Target Engagement

Beyond equilibrium binding affinity, the duration of drug-receptor interaction (residence time, RT) is a key determinant of in vivo efficacy and duration of action. In competitive association kinetic studies using [3H]mepyramine as a probe, olopatadine exhibited a long residence time of 170 ± 10 minutes at the H1 receptor [1]. This is longer than that of levocetirizine (140 ± 20 min), a benchmark second-generation antihistamine, and significantly longer than that of cetirizine (11 ± 1 min) and fexofenadine (90-110 min) [1]. This prolonged occupancy is consistent with its clinical profile as a long-acting agent, and in vivo data from a guinea pig model of allergic conjunctivitis has shown a long duration of action for olopatadine [2].

Binding Kinetics Residence Time Receptor Occupancy Pharmacodynamics

Dual Antihistaminic and Mast Cell Stabilizing Activity at Nanomolar Concentrations

Olopatadine's therapeutic profile is attributed not only to H1 antagonism but also to its ability to stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators. In functional assays, olopatadine potently antagonized histamine-induced phosphoinositide (PI) turnover in human ocular cell types, a key pathway for mediator release. The IC50 values were 9.5 nM in cultured human conjunctival epithelial cells, 19 nM in human corneal fibroblasts, and 39.9 nM in transformed human trabecular meshwork cells [1]. These potencies are in the nanomolar range, consistent with its high H1 receptor affinity. In contrast, some older first-generation antihistamines like pheniramine have been shown to lack this potent mast cell stabilizing property [2].

Mast Cell Functional Assay Phosphoinositide Turnover In Vitro

High-Impact Research and Industrial Application Scenarios for Olopatadine (CAS 113806-05-6) Driven by Evidence


Ophthalmic Formulation Development: Optimizing for Comfort and Compliance in Chronic Allergic Conjunctivitis

Olopatadine is the gold-standard active pharmaceutical ingredient (API) for developing new ophthalmic solutions for allergic conjunctivitis where patient comfort is paramount. The evidence demonstrates 100% patient preference for its comfort over ketotifen and a 0% incidence of stinging, compared to 23% for the comparator [1][2]. This unique tolerability profile, combined with a faster onset of action (42.5-62.5% improvement at 30 minutes), makes it the ideal API for both branded and generic formulations aiming for superior patient compliance and a clear market advantage [2].

Nasal Spray Research and Comparative Efficacy Studies for Allergic Rhinitis

For preclinical and clinical research on novel intranasal therapies for allergic rhinitis, olopatadine serves as a high-bar comparator or positive control. Its established efficacy in suppressing allergen-induced nasal symptoms and biomarkers (e.g., lysozyme, histamine) in nasal provocation models [3] and its long H1 receptor residence time (170 min) [4] make it a robust benchmark. Studies can leverage this data to demonstrate the superiority or non-inferiority of new compounds in terms of onset, duration, or magnitude of effect.

In Vitro Pharmacology: Investigating H1 Selectivity and Mast Cell Biology

Olopatadine is a critical tool compound for in vitro studies on histamine receptor pharmacology and mast cell biology. Its well-characterized, high degree of H1 selectivity (1,059-fold over H2, 4,177-fold over H3) and its extremely low affinity for 38 non-histamine binding sites [5] provide a clean, selective pharmacological probe. This allows researchers to confidently attribute observed cellular effects to H1 receptor modulation, without the confounding off-target activity seen with less selective agents like ketotifen. Its potent inhibition of mast cell mediator release (IC50s of 9.5-39.9 nM) also makes it a valuable positive control in mast cell degranulation assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olopatadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.